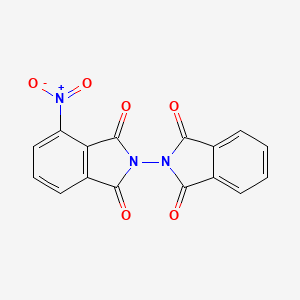

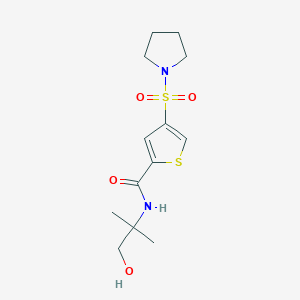

4-nitro-2,2'-biisoindole-1,1',3,3'-tetrone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-nitro-2,2'-biisoindole-1,1',3,3'-tetrone (NBIT) is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields, including medical research, material science, and electronics. This molecule is a member of the family of isoindole-based compounds and is known for its unique structural and physical properties.

科学的研究の応用

Spin Trapping and Radical Detection

A novel isoindole-based nitrone, 1,1,3-trimethylisoindole N-oxide (TMINO), has been synthesized and characterized for its enhanced stability and narrow EPR line-widths, facilitating the detection of various radicals. This development underscores the potential of isoindole derivatives in EPR spin trapping, particularly in studying carbon- and oxygen-centered radicals (Bottle & Micallef, 2003).

Heterocyclic Compound Synthesis

Nitrones, including isoindole-based ones, are highlighted for their versatile reactivity, leading to a wide array of heterocyclic compounds beyond traditional isoxazolidines. Their applications span from [3+2]-cycloadditions with various partners to cascade reactions forming complex heterocycles, illustrating their broad utility in synthetic organic chemistry (Anderson, 2016).

Magnetic Properties in Material Science

Isoindole derivatives are integral to the development of heterospin complexes with lanthanides, exhibiting diverse magnetic behaviors. These materials, such as those combining lanthanides with organic biradicals, offer insights into antiferromagnetic and ferromagnetic interactions, potentially useful in quantum computing and memory devices (Zhou et al., 2015).

Photoswitchable Magnetic Materials

The integration of isoindole nitroxides into diarylethenes has demonstrated the ability to photochemically control intramolecular magnetic interactions. This research paves the way for developing photoswitchable magnetic materials, crucial for optical data storage and molecular electronics (Matsuda & Irie, 2000).

Synthesis of Spin Traps for Radical Detection

Isoindole nitrones, due to their specific structural properties, can be tailored to selectively trap radicals, like hydroxyl radicals, indicating their importance in studying oxidative stress and other radical-involved processes at the molecular level (Rosen & Turner, 1988).

特性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-4-nitroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7N3O6/c20-13-8-4-1-2-5-9(8)14(21)17(13)18-15(22)10-6-3-7-11(19(24)25)12(10)16(18)23/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIWCAHFERTOSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5596844.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5596854.png)

![4-{[4-(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5596890.png)

![(1S*,5R*)-6-[2-(methylthio)benzyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5596904.png)

methanone](/img/structure/B5596909.png)

![2-[(4-chlorophenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-phenylthiosemicarbazone](/img/structure/B5596913.png)

![(4aR*,7aS*)-N,N-dimethyl-4-[3-(2-pyridinyl)propanoyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5596922.png)

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5596924.png)

![2,4,8,9-tetramethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5596938.png)

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine](/img/structure/B5596946.png)